molecular formula C8H12BO3P B6146413 [4-(dimethylphosphoryl)phenyl]boronic acid CAS No. 1376932-77-2

[4-(dimethylphosphoryl)phenyl]boronic acid

Cat. No. B6146413
CAS RN: 1376932-77-2
M. Wt: 198
InChI Key:
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Description

4-(Dimethylphosphoryl)phenylboronic acid (DMPPBA) is a boronic acid derivative which has been widely studied in the field of organic and medicinal chemistry. It is a versatile reagent that can be used for a variety of synthetic and medicinal applications. DMPPBA has been used in the synthesis of a number of compounds and has been studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

Boronic acids, including [4-(dimethylphosphoryl)phenyl]boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, [4-(dimethylphosphoryl)phenyl]boronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the nucleophilic organic group (in this case, [4-(dimethylphosphoryl)phenyl]boronic acid) is transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura cross-coupling reaction, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s worth noting that the compound is a powder at room temperature , which could influence its absorption and distribution.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds , which are fundamental in the synthesis of various organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(dimethylphosphoryl)phenyl]boronic acid. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed in a variety of environmental conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis of [4-(dimethylphosphoryl)phenyl]boronic acid can be achieved through a two-step process involving the reaction of 4-bromo-1-(dimethylphosphoryl)benzene with bis(pinacolato)diboron followed by hydrolysis.", "Starting Materials": [ "4-bromo-1-(dimethylphosphoryl)benzene", "bis(pinacolato)diboron", "sodium hydroxide", "hydrochloric acid", "water", "diethyl ether" ], "Reaction": [ "Step 1: Reaction of 4-bromo-1-(dimethylphosphoryl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form [4-(dimethylphosphoryl)phenyl]boronic acid pinacol ester.", "Step 2: Hydrolysis of the pinacol ester using sodium hydroxide and hydrochloric acid to yield [4-(dimethylphosphoryl)phenyl]boronic acid.", "Overall reaction: 4-bromo-1-(dimethylphosphoryl)benzene + bis(pinacolato)diboron + palladium catalyst + sodium hydroxide + hydrochloric acid + water → [4-(dimethylphosphoryl)phenyl]boronic acid + diethyl ether" ] }

CAS RN

1376932-77-2

Product Name

[4-(dimethylphosphoryl)phenyl]boronic acid

Molecular Formula

C8H12BO3P

Molecular Weight

198

Purity

95

Origin of Product

United States

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